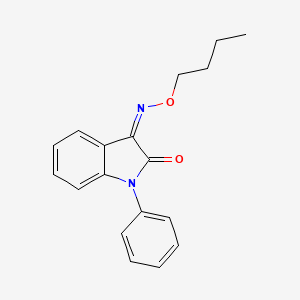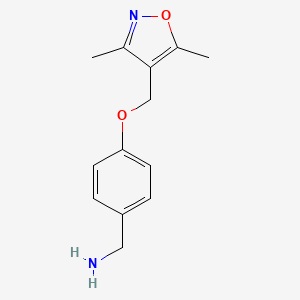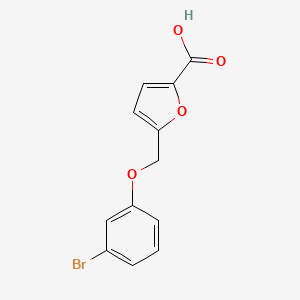
5-(3-Bromophenoxymethyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(3-Bromophenoxymethyl)furan-2-carboxylic acid” is a chemical compound with the molecular formula C12H9BrO4 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “5-(3-Bromophenoxymethyl)furan-2-carboxylic acid” consists of a furan ring which is substituted at the 2-position with a carboxylic acid group and at the 5-position with a bromophenoxymethyl group .Physical And Chemical Properties Analysis
“5-(3-Bromophenoxymethyl)furan-2-carboxylic acid” is a powder at room temperature . It has a molecular weight of 297.1 .Scientific Research Applications
Enzyme-Catalyzed Oxidation for Polymer Production
Enzymes have been utilized to catalyze the oxidation of compounds related to 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid, transforming them into valuable chemicals for polymer production. For instance, an FAD-dependent enzyme demonstrated the capability to oxidize [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), a key biobased platform chemical for producing polymers, with high yield at ambient temperature and pressure (Dijkman, Groothuis, & Fraaije, 2014).
Biobased Polyester Synthesis
2,5-Bis(hydroxymethyl)furan, resembling the structure of 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid, has been enzymatically polymerized with various diacid ethyl esters to create novel biobased furan polyesters. These polyesters exhibit desirable properties for industrial applications, including high number-average molecular weights and unique physical characteristics, offering alternatives to traditional petrochemical-derived materials (Jiang et al., 2014).
Antibacterial and Antioxidant Activities
Derivatives of furan compounds, such as those structurally related to 5-(3-Bromophenoxymethyl)furan-2-carboxylic acid, have demonstrated potent antibacterial and moderate antioxidant activities. This suggests potential applications in pharmaceuticals and as bioactive compounds in health-related fields (Ma et al., 2016).
Bio-based Chemicals Production
Furan derivatives are identified as valuable chemicals for various industrial applications, including the production of bio-based plastics and fuels. The transformation of these compounds into high-value chemicals such as FDCA highlights their significance in sustainable material production and the transition towards bioeconomy (Teong, Yi, & Zhang, 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(3-bromophenoxy)methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c13-8-2-1-3-9(6-8)16-7-10-4-5-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNLEKRTYGTCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC2=CC=C(O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


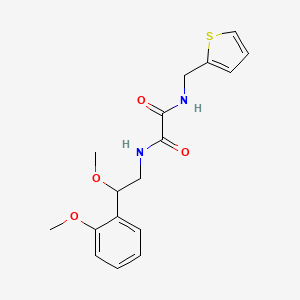
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2871758.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-1H-indole-5-carboxamide](/img/structure/B2871759.png)
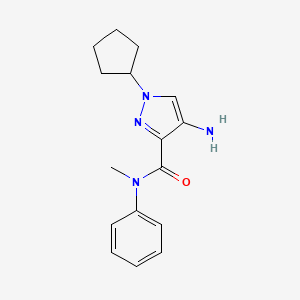
![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)
![(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2871762.png)
![2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B2871764.png)

![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)
![2-Benzyl 5-tert-butyl 3a-(hydroxymethyl)tetrahydropyrrolo[3,4-c]pyrrole-2,5(1H,3H)-dicarboxylate](/img/structure/B2871769.png)
